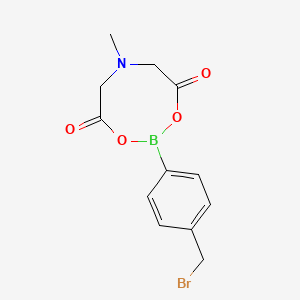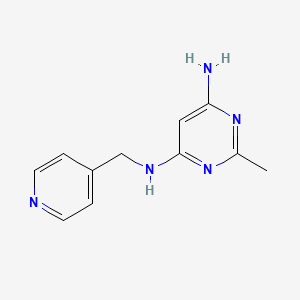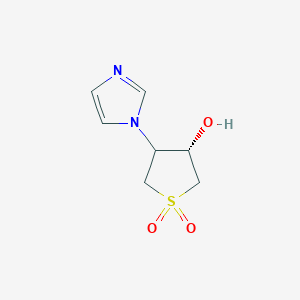
(7Z,9E)-2-Methyltetradeca-7,9-dienoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(7Z,9E)-2-Methyltetradeca-7,9-dienoate is an organic compound characterized by its unique structure, which includes conjugated double bonds and a methyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (7Z,9E)-2-Methyltetradeca-7,9-dienoate typically involves the use of high-performance liquid chromatography (HPLC)-grade solvents and specific reaction conditions to ensure the correct configuration of the double bonds. One common method involves the extraction of the compound from natural sources, followed by purification using chromatographic techniques .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of advanced instrumentation and techniques such as gas chromatography-mass spectrometry (GC-MS) for monitoring the reaction progress and ensuring the desired product is obtained .
Analyse Des Réactions Chimiques
Types of Reactions
(7Z,9E)-2-Methyltetradeca-7,9-dienoate can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen, often using reagents such as potassium permanganate or chromium trioxide.
Reduction: This involves the addition of hydrogen or the removal of oxygen, commonly using reagents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium on carbon, platinum oxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes .
Applications De Recherche Scientifique
(7Z,9E)-2-Methyltetradeca-7,9-dienoate has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential role in biological processes and as a model compound for understanding enzyme-substrate interactions.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.
Mécanisme D'action
The mechanism of action of (7Z,9E)-2-Methyltetradeca-7,9-dienoate involves its interaction with specific molecular targets and pathways. This compound may act as a ligand for certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific context and application .
Comparaison Avec Des Composés Similaires
Similar Compounds
(7Z,9E)-2-Methyl-7,9-Octadecadiene: A similar compound with a longer carbon chain, known for its role as a sex pheromone in certain insect species.
(E,Z)-7,9-Dodecadienyl Acetate: Another related compound used in pheromone-based pest management.
Uniqueness
(7Z,9E)-2-Methyltetradeca-7,9-dienoate is unique due to its specific structure and the presence of conjugated double bonds, which confer distinct chemical and biological properties. Its versatility in various reactions and applications makes it a valuable compound in scientific research and industrial processes .
Propriétés
Formule moléculaire |
C15H25O2- |
|---|---|
Poids moléculaire |
237.36 g/mol |
Nom IUPAC |
(7Z,9E)-2-methyltetradeca-7,9-dienoate |
InChI |
InChI=1S/C15H26O2/c1-3-4-5-6-7-8-9-10-11-12-13-14(2)15(16)17/h6-9,14H,3-5,10-13H2,1-2H3,(H,16,17)/p-1/b7-6+,9-8- |
Clé InChI |
ZMRCUPXEAQLFNE-MUIOLIGRSA-M |
SMILES isomérique |
CCCC/C=C/C=C\CCCCC(C)C(=O)[O-] |
SMILES canonique |
CCCCC=CC=CCCCCC(C)C(=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![tert-Butyl 3-(4-bromo-2,5-difluorophenyl)-3,8-diazabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B13351656.png)


![2-(2-Isopropyl-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazol-3-yl)acetic acid](/img/structure/B13351688.png)
![6-(2,4-Dichlorophenyl)-3-[(propylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13351695.png)







